molecular formula C19H14N4O3 B2842462 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide CAS No. 1796970-01-8

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide

Cat. No.: B2842462
CAS No.: 1796970-01-8
M. Wt: 346.346
InChI Key: UIGRSINPKBSDHL-UHFFFAOYSA-N
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The final step often involves the coupling of the furan-oxadiazole intermediate with picolinamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the oxadiazole ring can lead to the formation of amines.

Scientific Research Applications

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furan-2-carboxylic acid share the furan ring structure.

    Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid are structurally similar.

    Picolinamide Derivatives: Compounds like picolinamide itself are closely related.

Uniqueness

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is unique due to the combination of its three distinct moieties

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19(15-8-3-4-10-20-15)21-14-7-2-1-6-13(14)12-17-22-18(23-26-17)16-9-5-11-25-16/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGRSINPKBSDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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